molecular formula C15H23N3O4 B128930 Isopropalin CAS No. 33820-53-0

Isopropalin

Cat. No.: B128930
CAS No.: 33820-53-0
M. Wt: 309.36 g/mol
InChI Key: NEKOXWSIMFDGMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropalin is synthesized through a multi-step process involving the nitration of cumidine followed by alkylation. The initial step involves the nitration of cumidine to form 2,6-dinitrocumidine. This intermediate is then subjected to alkylation using propylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment .

Chemical Reactions Analysis

Types of Reactions

Isopropalin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Isopropalin exerts its herbicidal effects by inhibiting microtubule assembly in plant cells. This inhibition disrupts cell division, leading to the death of the targeted weeds. The molecular targets of this compound include tubulin proteins, which are essential for microtubule formation .

Comparison with Similar Compounds

Isopropalin is compared with other dinitroaniline herbicides such as pendimethalin, trifluralin, and oryzalin. These compounds share a similar mechanism of action but differ in their chemical structure and specific applications:

This compound is unique due to its specific application in crops like soybeans and cotton and its effectiveness in controlling a broad spectrum of weeds .

Properties

IUPAC Name

2,6-dinitro-4-propan-2-yl-N,N-dipropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-5-7-16(8-6-2)15-13(17(19)20)9-12(11(3)4)10-14(15)18(21)22/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKOXWSIMFDGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024157
Record name Isopropalin
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Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Red-orange; liquid; [HSDB]
Record name Isopropalin
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Solubility

In water at 25 °C, 0.1 mg/l. In acetone, hexane, benzene, chloroform, diethyl ether, acetonitrile, and methanol, all > 1 kg/l at 25 °C., Readily soluble in organic solvents
Record name ISOPROPALIN
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Vapor Pressure

0.00003 [mmHg], 1.9 mPa at 30 °C
Record name Isopropalin
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Color/Form

Red-orange liquid

CAS No.

33820-53-0
Record name Isopropalin
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Record name Isopropalin [ANSI:BSI:ISO]
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Record name Isopropalin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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